In Vitro Toxicity Profile of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol: A Technical Guide for Fragment-Based Drug Discovery
In Vitro Toxicity Profile of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol: A Technical Guide for Fragment-Based Drug Discovery
Executive Summary
{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (CAS: 622381-65-1), commercially recognized as Compound Fr13342, is a highly versatile fragment molecule utilized extensively as a scaffold for molecular linking, expansion, and modification in rational drug design[1]. Featuring a basic piperazine ring conjugated to a benzyl alcohol moiety, this fragment serves as a privileged building block for synthesizing kinase inhibitors, such as Anaplastic Lymphoma Kinase (ALK) inhibitors[2]. However, integrating this fragment into larger active pharmaceutical ingredients (APIs) introduces specific toxicological liabilities that must be rigorously profiled during the hit-to-lead phase.
As a Senior Application Scientist, I have designed this technical guide to move beyond standard checklists, providing a mechanistic and self-validating framework for assessing the in vitro toxicity of this specific piperazine-benzyl alcohol scaffold.
Structural Toxicology & Mechanistic Rationale
Understanding the causality behind toxicity requires deconstructing the fragment into its functional motifs. Each structural element dictates the choice of our in vitro assays:
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The Piperazine Motif (hERG & DIPL Liabilities): The 4-methylpiperazine moiety acts as a lipophilic, basic amine. At physiological pH, the nitrogen atoms become protonated, transforming the molecule into a Cationic Amphiphilic Drug (CAD). CADs are notorious for accumulating in the acidic environment of lysosomes, where they inhibit phospholipases, leading to Drug-Induced Phospholipidosis (DIPL)[3]. Furthermore, the basic nitrogen of the piperazine ring is a well-documented structural alert for binding to the aromatic residues within the central cavity of the human Ether-à-go-go-Related Gene (hERG) potassium channel, posing a severe cardiotoxicity risk[4]. Aryl piperazines, in particular, are flagged by predictive software (e.g., DEREK) as structural alerts for both phospholipidosis and reactive intermediate generation[5].
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The Benzyl Alcohol Motif: While generally benign, primary alcohols can undergo oxidation to reactive aldehydes via alcohol dehydrogenases (ADH) in hepatic environments. If unmitigated by further synthetic substitution, these reactive species can covalently bind to cellular macromolecules, triggering cytotoxicity.
Multiparametric In Vitro Toxicity Workflow
To effectively de-risk this fragment, we deploy a parallel screening workflow. The logic here is multiparametric: we cannot assess hERG liability without first establishing the baseline cytotoxicity, as dead cells will yield false-positive electrophysiological readouts.
Fig 1. Multiparametric in vitro toxicity screening workflow for piperazine fragments.
Self-Validating Experimental Protocols
Every protocol below is engineered as a self-validating system. An assay without internal controls cannot distinguish between a benign compound and a failed reagent.
Assay 1: High-Throughput Cytotoxicity (CellTiter-Glo)
Causality & Rationale: We utilize the CellTiter-Glo (CTG) luminescent assay on HepG2 (hepatocellular carcinoma) cells. HepG2 retains partial metabolic competence, allowing us to detect toxicity arising from potential benzyl alcohol oxidation. CTG measures ATP, providing a direct readout of metabolic viability that avoids the redox-interference artifacts common with tetrazolium-based (MTT) assays.
Step-by-Step Methodology:
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Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well white-opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
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Compound Preparation: Prepare a 10-point dose-response curve of {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol (0.1 μM to 300 μM) in a final concentration of 0.5% DMSO.
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Self-Validation Controls: Include 0.5% DMSO as the vehicle (negative control) to establish 100% viability, and 10 μM Doxorubicin as the positive control to ensure assay sensitivity and cell responsiveness.
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Incubation: Treat cells for 48 hours.
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Detection: Equilibrate plates to room temperature (approx. 30 minutes). Add 100 μL of CTG reagent per well. Lyse cells on an orbital shaker for 2 minutes, then incubate in the dark for 10 minutes to stabilize the luminescent signal.
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Readout: Measure luminescence using a multimode microplate reader. Calculate the IC50 using non-linear regression analysis.
Assay 2: Automated hERG Patch-Clamp Electrophysiology
Causality & Rationale: While in silico models flag lipophilic basic amines for hERG liability[4], functional patch-clamp electrophysiology remains the gold standard. It measures the actual disruption of the IKr current, distinguishing between mere steric binding and functional channel blockade.
Step-by-Step Methodology:
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Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70-80% confluency.
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Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Establish the whole-cell configuration with an intracellular solution containing K+ and an extracellular solution containing physiological Na+/K+.
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Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.
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Perfusion & Controls: Perfuse the fragment at escalating concentrations (1 μM to 100 μM). Use 0.1% DMSO as the negative control to monitor baseline current rundown. Crucially, apply 0.1 μM E-4031 (a known hERG inhibitor) at the end of the run as a positive control to validate that the measured current was indeed hERG-mediated.
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Analysis: Measure the peak tail current amplitude pre- and post-compound addition to derive the IC50.
Assay 3: High-Content Screening (HCS) for Phospholipidosis
Causality & Rationale: Given the structural alert for DIPL[6], we must visualize lysosomal lipid accumulation. Traditional electron microscopy is too low-throughput. HCS using fluorescent lipid analogs allows for single-cell quantification of phospholipidosis, separating true DIPL from general cytotoxicity.
Step-by-Step Methodology:
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Cell Seeding: Seed SH-SY5Y neuroblastoma cells (which are highly sensitive to CADs) in a 384-well clear-bottom imaging plate.
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Co-incubation: Treat cells with the fragment (1 μM to 100 μM) and 10 μM NBD-PE (a fluorescent phospholipid analog) simultaneously for 24 hours.
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Self-Validation Controls: Use 0.5% DMSO as the negative control and 10 μM Amiodarone as a positive DIPL control to validate lipid accumulation.
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Staining: Wash cells thrice with PBS and counterstain nuclei with 1 μg/mL Hoechst 33342 for 15 minutes.
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Imaging & Analysis: Image at 20x magnification using an automated confocal microscope. Use image analysis software to quantify the total area of NBD-PE positive intracellular vesicles per cell.
Fig 2. Mechanistic pathway of piperazine-induced lysosomal phospholipidosis.
Quantitative Data Interpretation
The following table summarizes the anticipated in vitro toxicity thresholds for the {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}methanol fragment class, guiding medicinal chemists on when to initiate structural mitigation (e.g., reducing basicity via fluorination or replacing the piperazine with a morpholine ring)[4].
| Assay | Target / Cell Line | Metric | Representative Fragment Threshold | Implication for Lead Optimization |
| Cytotoxicity | HepG2 | IC50 | > 100 μM | Low basal toxicity; monitor alcohol oxidation |
| Cardiotoxicity | hERG (CHO) | IC50 | 10 - 50 μM | Moderate liability; requires steric shielding of basic amine |
| Phospholipidosis | SH-SY5Y | Lowest Effective Conc. | ~30 μM | CAD accumulation; reduce lipophilicity (clogP) |
References
- TargetMol. "Compound Fr13342 (CAS 622381-65-1)." TargetMol Chemicals.
- Journal of Medicinal Chemistry. "Design and Synthesis of 5-Aryl-pyridone-carboxamides as Inhibitors of Anaplastic Lymphoma Kinase." ACS Publications.
- RSC Advances. "In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling." RSC Publishing.
- The Royal Society of Chemistry. "CHAPTER 18: Drug-induced Phospholipidosis." Books - The Royal Society of Chemistry.
- Drug Hunter. "Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks." Drug Hunter.
- bioRxiv. "Phospholipidosis is a shared mechanism underlying the in vitro antiviral activity of many repurposed drugs." bioRxiv.
Sources
- 1. Compound Fr13342_TargetMol [targetmol.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phospholipidosis is a shared mechanism underlying the in vitro antiviral activity of many repurposed drugs against SARS-CoV-2 | bioRxiv [biorxiv.org]
- 4. drughunter.com [drughunter.com]
- 5. In silico and in vitro metabolism of ribociclib: a mass spectrometric approach to bioactivation pathway elucidation and metabolite profiling - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01624A [pubs.rsc.org]
- 6. books.rsc.org [books.rsc.org]
